Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate (compound 31, as referenced in ) is a thieno[3,4-d]pyridazine derivative with a molecular formula of C₁₆H₁₃F₃N₃O₄S and a molecular weight of 400.06 g/mol. Its structure features a thienopyridazine core substituted at position 3 with a 4-(trifluoromethoxy)phenyl group and at position 5 with a free amino group. The ethyl carboxylate at position 1 enhances solubility and bioavailability.
This compound was synthesized in 55% yield via a multi-step route, confirmed by <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy and mass spectrometry (MS) . It has been investigated as a tau aggregation inhibitor, targeting neurodegenerative diseases like Alzheimer’s. The trifluoromethoxy substituent contributes to enhanced metabolic stability and lipophilicity, while the free amino group may facilitate hydrogen bonding with biological targets .
Properties
IUPAC Name |
ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4S/c1-2-25-15(24)12-10-7-27-13(20)11(10)14(23)22(21-12)8-3-5-9(6-4-8)26-16(17,18)19/h3-7H,2,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMWLOWGMUYRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylate groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions include various substituted thienopyridazines, which can be further utilized in different chemical applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of thienopyridazine compounds exhibit promising anticancer activity. Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. By targeting these pathways, the compound can effectively disrupt the proliferation of cancer cells .
Drug Development
Lead Compound for New Drugs
this compound serves as a lead compound in the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance its efficacy and reduce toxicity. Researchers are exploring various analogs to optimize its pharmacological profile .
Synergistic Effects with Other Drugs
Studies have suggested that this compound may have synergistic effects when used in combination with other chemotherapeutic agents. This synergy could potentially lower the required doses of existing drugs while enhancing therapeutic outcomes in cancer treatment .
Neuropharmacology
Potential Neuroprotective Effects
Emerging research is investigating the neuroprotective properties of this compound. Preliminary findings suggest that it may mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,4-d]pyridazine derivatives exhibit diverse pharmacological activities depending on substituent variations. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Variations
Key Observations
Substituent Impact on Bioactivity: The free amino group in compound 31 (vs. acylated amines in ) likely enhances hydrogen-bonding interactions, critical for inhibiting tau aggregation . Trifluoromethoxy (CF₃O) in 31 vs.
Molecular Weight and Solubility: Acylated derivatives (e.g., ) have higher molecular weights (>500 g/mol), which may reduce blood-brain barrier permeability compared to 31 (400 g/mol). The 4-aminophenyl analog exhibits lower lipophilicity due to polar amino groups, favoring aqueous solubility but possibly reducing CNS penetration.
Synthetic Accessibility :
- Compound 31 was synthesized in 55% yield , whereas analogs with complex acyl groups (e.g., ) require additional coupling steps, reducing overall yield.
Structure-Activity Relationship (SAR)
- Position 3 Aromatic Groups :
- Position 5 Substitutions: Free amino (compound 31) vs.
Physicochemical and Pharmacokinetic Properties
- LogP : Higher values in acylated analogs suggest increased membrane permeability but risk of off-target binding.
- Polar Surface Area (PSA) : Compound 31 ’s higher PSA (103 Ų) indicates stronger solvation, aligning with its role in polar binding pockets .
Biological Activity
Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate (CAS: 123542-47-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 315.35 g/mol. The structure features a thieno[3,4-d]pyridazine core with an ethyl ester and a trifluoromethoxy phenyl substituent, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : The compound exhibits inhibitory effects on specific kinases involved in tumor growth, suggesting its role as a potential anticancer agent. This is particularly relevant in targeted therapies where kinase signaling pathways are disrupted.
- Induction of Apoptosis : this compound has been reported to induce apoptosis in cancer cells, which is crucial for eliminating malignant cells.
- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity, making it a candidate for treating inflammatory diseases. Its structural features allow it to interact with inflammatory mediators and cytokines, potentially reducing inflammation in various models.
In Vitro Studies
In vitro assays have demonstrated that this compound possesses significant cytotoxicity against several cancer cell lines. For instance:
- Breast Cancer Cell Lines : The compound showed IC50 values in the low micromolar range, indicating potent activity against breast cancer cells.
- Lung Cancer Models : In lung cancer models, the compound effectively inhibited cell migration and invasion, key processes in cancer metastasis.
In Vivo Studies
Animal model studies have further validated the efficacy of this compound:
| Study Type | Model Used | Observations | Reference |
|---|---|---|---|
| In Vivo | Mouse xenograft model | Significant tumor growth inhibition | |
| Pharmacokinetics | Rat models | Favorable absorption and distribution |
These findings suggest that this compound could be developed into a therapeutic agent for various cancers.
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Targeting : The trifluoromethoxy group enhances binding affinity to biological targets, potentially increasing its efficacy.
- Modulation of Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
The synthesis typically involves a multi-step approach starting with the construction of the thieno[3,4-d]pyridazine core, followed by sequential functionalization. Key steps include:
- Core formation : Cyclocondensation of thiophene derivatives with pyridazine precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Substituent introduction : The trifluoromethoxyphenyl group is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and inert conditions .
- Purification : Recrystallization from ethyl acetate/ethanol mixtures (3:2) or column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .
Critical parameters : Optimize reaction time (8–12 hours) and temperature (80–120°C) to avoid side products like dehalogenated analogs .
Q. Which analytical techniques are essential for structural elucidation?
A combination of spectroscopic and crystallographic methods is required:
- NMR : H and C NMR confirm regiochemistry and substituent placement. Aromatic protons appear at δ 7.2–8.1 ppm, while the ethyl ester group shows a triplet at δ 1.3–1.5 ppm .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (CHFNOS) and detects fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, highlighting planarity of the thienopyridazine core and dihedral angles (e.g., 80–85° between fused rings) .
Q. How is preliminary biological activity screened?
Initial screening focuses on target-agnostic assays:
- Enzyme inhibition : Test against kinases (e.g., EGFR) or hydrolases using fluorometric assays at 10–100 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination; compare to analogs like ethyl 5-amino-3-phenyl derivatives .
- Solubility : Measure logP via shake-flask method (expected logP ~2.5 due to trifluoromethoxy group) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
Q. How to resolve contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Solubility limits : Use DMSO stock solutions ≤0.1% to avoid false negatives in cell-based assays .
- Structural analogs : Compare with ethyl 5-(4-bromobenzamido) derivatives (from ), where bromine enhances potency but reduces solubility.
Q. What strategies improve pharmacokinetic properties?
- Prodrug design : Convert the ethyl ester to a tert-butyl ester to enhance plasma stability .
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH) on the phenyl ring without disrupting planarity .
- Formulation : Nanoemulsion delivery systems (e.g., PEGylated liposomes) improve bioavailability in murine models .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
